4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]benzenesulfonamide;hydrochloride
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PXS-4681A involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of PXS-4681A would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction environments, and rigorous quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
PXS-4681A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
PXS-4681A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SSAO/VAP-1 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating biological processes involving SSAO/VAP-1, such as inflammation and fibrosis.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, given its anti-inflammatory properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SSAO/VAP-1
Mechanism of Action
PXS-4681A exerts its effects by irreversibly inhibiting SSAO/VAP-1. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition leads to a reduction in the levels of inflammatory mediators, such as tumor necrosis factor-alpha and interleukin-6, thereby attenuating inflammation. The molecular targets and pathways involved include the SSAO/VAP-1 enzyme and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
Uniqueness of PXS-4681A
PXS-4681A stands out due to its high selectivity and potency as an SSAO/VAP-1 inhibitor. It has a superior pharmacokinetic and pharmacodynamic profile compared to other inhibitors, ensuring complete and long-lasting inhibition of the enzyme after a single low dose. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C10H14ClFN2O3S |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13FN2O3S.ClH/c11-5-8(6-12)7-16-9-1-3-10(4-2-9)17(13,14)15;/h1-5H,6-7,12H2,(H2,13,14,15);1H/b8-5-; |
InChI Key |
VBGNJMUEMDYZJJ-HGKIGUAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=C\F)/CN)S(=O)(=O)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=CF)CN)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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